molecular formula C17H16ClN3O3S2 B12500761 N-(3-chlorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide

N-(3-chlorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide

Katalognummer: B12500761
Molekulargewicht: 409.9 g/mol
InChI-Schlüssel: XUVFAIGCESLOES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(3-chlorophenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide” is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could be involved in complex chemical interactions due to the presence of multiple functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorophenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide” likely involves multiple steps, including the formation of the pyrazole ring, sulfonamide linkage, and the incorporation of the chlorophenyl and thiophene groups. Typical reagents might include chlorinating agents, sulfonyl chlorides, and pyrazole precursors. Reaction conditions could involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions could target the sulfonamide group or the chlorophenyl ring.

    Substitution: The chlorophenyl group could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but could include various derivatives with modified functional groups, potentially altering the compound’s properties and applications.

Wissenschaftliche Forschungsanwendungen

The compound could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

    Medicine: Possible pharmaceutical applications, such as in drug development for targeting specific enzymes or receptors.

    Industry: Use in materials science for developing new materials with unique properties.

Wirkmechanismus

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific proteins or enzymes, altering their activity. The presence of the sulfonamide group suggests potential interactions with sulfonamide-sensitive enzymes, while the pyrazole ring could be involved in binding to specific receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-chlorophenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylbenzene-sulfonamide
  • N-(3-chlorophenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylfuran-3-sulfonamide

Uniqueness

The unique combination of the chlorophenyl, pyrazole, and thiophene groups in “N-(3-chlorophenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide” might confer specific properties, such as enhanced binding affinity to certain biological targets or unique chemical reactivity.

Eigenschaften

Molekularformel

C17H16ClN3O3S2

Molekulargewicht

409.9 g/mol

IUPAC-Name

N-(3-chlorophenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide

InChI

InChI=1S/C17H16ClN3O3S2/c1-11-9-12(2)21(19-11)17(22)16-15(7-8-25-16)26(23,24)20(3)14-6-4-5-13(18)10-14/h4-10H,1-3H3

InChI-Schlüssel

XUVFAIGCESLOES-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=CC=C3)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.